molecular formula C6H11N3O2 B11115345 N-methyl-3-oxopiperazine-1-carboxamide

N-methyl-3-oxopiperazine-1-carboxamide

Cat. No.: B11115345
M. Wt: 157.17 g/mol
InChI Key: CEOTWPROYDUWSB-UHFFFAOYSA-N
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Description

N-methyl-3-oxopiperazine-1-carboxamide is a heterocyclic organic compound with the molecular formula C6H11N3O2 It is known for its unique structure, which includes a piperazine ring substituted with a methyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-oxopiperazine-1-carboxamide typically involves the reaction of piperazine derivatives with methylating agents and carboxylating agents. One common method is the reaction of 1-methylpiperazine with phosgene or its derivatives under controlled conditions to form the desired carboxamide. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-oxopiperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-methyl-3-aminopiperazine.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-3-oxopiperazine-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of N-methyl-3-oxopiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylpiperazin-3-one
  • 4-Methyl-2-piperazinone
  • 4-Methylpiperazinone

Uniqueness

N-methyl-3-oxopiperazine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H11N3O2

Molecular Weight

157.17 g/mol

IUPAC Name

N-methyl-3-oxopiperazine-1-carboxamide

InChI

InChI=1S/C6H11N3O2/c1-7-6(11)9-3-2-8-5(10)4-9/h2-4H2,1H3,(H,7,11)(H,8,10)

InChI Key

CEOTWPROYDUWSB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N1CCNC(=O)C1

Origin of Product

United States

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